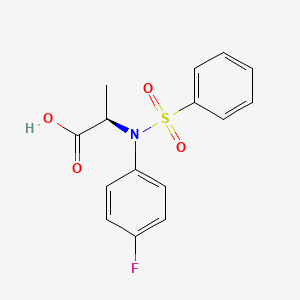

N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine

Description

N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine (CAS: 1562439-62-6) is a fluorinated sulfonamide derivative of the amino acid alanine. Its molecular formula is C₁₅H₁₄FNO₄S, with a molecular weight of 323.34 g/mol . The compound features a 4-fluorophenyl group attached to the nitrogen of alanine, alongside a phenylsulfonyl moiety, which confers distinct electronic and steric properties. Classified as an irritant (Xi), it is primarily utilized in research contexts, particularly in medicinal chemistry for probing enzyme interactions or as a synthetic intermediate .

Properties

IUPAC Name |

(2R)-2-[N-(benzenesulfonyl)-4-fluoroanilino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-11(15(18)19)17(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHRYJBRSRWPNU-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and phenylsulfonyl chloride.

Formation of Intermediate: The 4-fluoroaniline is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-sulfonamide.

Coupling Reaction: The intermediate is then coupled with alanine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonyl and Aryl Groups

N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine

- Structure : Replaces the 4-fluorophenyl group with 4-methoxyphenyl and the phenylsulfonyl group with methylsulfonyl .

- Molecular Formula: C₁₂H₁₆NO₅S (MW: ~293.32 g/mol) .

- Key Differences: The methoxy group (-OCH₃) is electron-donating, contrasting with fluorine’s electron-withdrawing nature.

(R)-N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

- Structure : Retains the 4-fluorophenyl group but substitutes the phenylsulfonyl with 4-methylphenylsulfonyl .

- Molecular Formula: C₁₆H₁₆FNO₄S (MW: 337.37 g/mol) .

- Key Differences :

- The 4-methyl group on the sulfonyl aryl ring increases hydrophobicity and steric bulk, which may influence target binding affinity or metabolic stability.

Halogen-Substituted Analogs

Evidence from halogenated maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide, IC₅₀ = 5.18 μM) suggests that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency in certain enzyme systems . However, fluorine’s high electronegativity may enhance hydrogen bonding or dipole interactions in the target compound compared to bulkier halogens.

Phenylalanine Derivatives Without Sulfonyl Groups

Simpler analogs like D/L-4-fluoro-phenylalanine (CAS: 49213-13/14) lack the sulfonyl moiety, resulting in reduced molecular weight (183.17 g/mol) and altered pharmacokinetic profiles .

Enzyme Inhibition Trends

- Phenylsulfonyl Derivatives : Compounds with N-(4-phenyl)phenylsulfonyl groups exhibit weak MMP-1 inhibition , while phenylalanine-containing derivatives show lower MMP-2 activity . This suggests that the phenylsulfonyl group in the target compound may limit binding efficiency in matrix metalloproteinase (MMP) systems.

- Methylsulfonyl vs. Phenylsulfonyl : Methylsulfonyl derivatives (e.g., ) may offer improved solubility but reduced target engagement due to smaller size.

Physicochemical Properties

| Compound Name | Molecular Formula | MW (g/mol) | Substituents | Hazard Class |

|---|---|---|---|---|

| N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine | C₁₅H₁₄FNO₄S | 323.34 | R₁ = F, R₂ = Ph | Irritant (Xi) |

| N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine | C₁₂H₁₆NO₅S | 293.32 | R₁ = OCH₃, R₂ = CH₃ | Not Reported |

| (R)-N-(4-Fluorophenyl)-N-(4-methylphenyl-sulfonyl)alanine | C₁₆H₁₆FNO₄S | 337.37 | R₁ = F, R₂ = 4-MePh | Irritant (Xi) |

| D-4-Fluoro-phenylalanine | C₉H₁₀FNO₂ | 183.17 | R₁ = F, R₂ = H (no sulfonyl) | Not Reported |

Biological Activity

N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a fluorophenyl group and a phenylsulfonyl moiety attached to the nitrogen atoms of alanine. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

| Feature | Description |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 273.30 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents; limited solubility in water |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of N-Boc-L-alanine with 4-fluorophenyl sulfonyl chloride, followed by deprotection to yield the final compound.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in amino acid metabolism. Notably, it has been studied for its effects on:

- Alanine Transaminase (ALT) : Inhibition of this enzyme can have implications for liver function and metabolic disorders.

- D-Amino Acid Oxidase (DAAO) : This enzyme plays a role in neurotransmitter regulation, making inhibition relevant for neurological studies.

Anti-inflammatory and Analgesic Properties

The compound has shown promise as an anti-inflammatory and analgesic agent. Its interactions with specific molecular targets suggest it may inhibit pathways involved in inflammatory responses, although the detailed mechanisms remain to be elucidated.

Protein-Protein Interactions

This compound can serve as a chemical probe to study protein-protein interactions. By attaching this molecule to proteins of interest, researchers can investigate binding properties and interactions, providing insights into cellular mechanisms.

Case Studies

- Inhibition Studies : A study demonstrated that this compound effectively inhibited DAAO activity with an IC value of approximately 25 µM. This inhibition was linked to alterations in neurotransmitter levels in neuronal cultures.

- Anti-inflammatory Effects : In a murine model of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets depend on the context of use, but interactions with enzymes involved in metabolic pathways are particularly notable.

Applications in Drug Development

Given its biological activity, this compound holds potential for various applications:

- Drug Design : Its incorporation into peptide sequences can enhance stability and efficacy.

- Therapeutic Development : Investigations into its anti-inflammatory and analgesic properties may lead to new treatments for chronic pain and inflammatory conditions.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the critical parameters for optimizing the synthesis of N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine to achieve high yields and purity? Methodological Answer: The synthesis typically involves sulfonylation of the fluorophenyl-alanine precursor using phenylsulfonyl chloride under basic conditions. Key parameters include:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions like hydrolysis of the sulfonyl chloride .

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize reactive intermediates .

- Stoichiometry : A 1.2:1 molar ratio of phenylsulfonyl chloride to the amino acid precursor ensures complete conversion .

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Advanced Question: Q. How do alternative sulfonylation agents (e.g., tosyl chloride vs. phenylsulfonyl chloride) affect the stereochemical outcome and bioactivity of the final product? Methodological Answer: Tosyl chloride introduces a bulkier p-toluenesulfonyl group, which may sterically hinder interactions with biological targets compared to phenylsulfonyl groups. To assess this:

Perform comparative synthesis using both agents under identical conditions.

Analyze stereochemistry via chiral HPLC (e.g., Chiralpak IA column) and circular dichroism (CD) spectroscopy .

Evaluate bioactivity using enzyme inhibition assays (e.g., trypsin or chymotrypsin models) to quantify IC₅₀ differences .

Structural and Functional Analysis

Basic Question: Q. What techniques are recommended for confirming the molecular structure and sulfonamide functionality of this compound? Methodological Answer:

- NMR spectroscopy :

- FT-IR : Sulfonamide S=O stretches appear as strong bands at 1150–1350 cm⁻¹ .

Advanced Question: Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interaction with biological targets? Methodological Answer:

Optimize the molecular geometry using density functional theory (DFT) at the B3LYP/6-31G(d) level.

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for sulfonamide reactivity .

Perform molecular docking (e.g., AutoDock Vina) to simulate binding to serine proteases, focusing on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the fluorophenyl moiety .

Biological Activity and Mechanism

Basic Question: Q. How can researchers determine the logP value and its implications for the compound’s bioavailability? Methodological Answer:

- Experimental logP : Use shake-flask method with octanol/water partitioning. Analyze phases via UV-Vis spectroscopy (λmax ~260 nm for fluorophenyl absorption) .

- Computational logP : Employ software like MarvinSketch or ACD/Labs to estimate hydrophobicity. Compare with experimental data to validate .

A high logP (>2.5) suggests lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Advanced Question: Q. What strategies resolve contradictory data on the compound’s enzyme inhibition potency across different studies? Methodological Answer:

Standardize assay conditions : Control pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C) to minimize variability .

Purity assessment : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted precursor) may skew results .

Orthogonal assays : Compare fluorometric (e.g., FRET substrates) and colorimetric (e.g., p-nitroaniline release) methods to validate inhibition mechanisms .

Analytical and Characterization Challenges

Basic Question: Q. What analytical methods are suitable for quantifying this compound in complex mixtures? Methodological Answer:

- HPLC-UV : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20–80% B over 15 min. Detect at 254 nm .

- LC-MS/MS : Employ electrospray ionization (ESI+) with MRM transitions (e.g., m/z 335 → 184 for quantification) .

Advanced Question: Q. How can researchers differentiate between degradation products and synthetic byproducts during stability studies? Methodological Answer:

Forced degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light.

High-resolution MS : Identify degradation products via exact mass (e.g., Q-TOF MS) and isotopic patterns .

Stability-indicating assays : Validate HPLC methods to separate parent compound from degradants (resolution >2.0) .

Data Interpretation and Contradictions

Basic Question: Q. How should researchers address discrepancies in reported solubility values for this compound? Methodological Answer:

- Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis.

- Crystalline vs. amorphous forms : Characterize solid-state forms via X-ray powder diffraction (XRPD) to correlate solubility with polymorphism .

Advanced Question: Q. What mechanistic insights explain the compound’s selectivity for serine proteases over other enzyme classes? Methodological Answer:

Kinetic studies : Determine kcat/Km ratios using fluorogenic substrates to assess catalytic efficiency .

Structural analysis : Solve the co-crystal structure of the compound bound to trypsin (PDB ID) to identify key interactions (e.g., sulfonamide-oxyanion hole hydrogen bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.